Aminochlorthenoxazin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-4-3-9-13-10(14)7-5-6(12)1-2-8(7)15-9/h1-2,5,9H,3-4,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYLDXMXEPSXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NC(O2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3443-15-0 (mono-hydrochloride) | |
| Record name | Aminochlorthenoxazin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70957052 | |
| Record name | 6-Amino-2-(2-chloroethyl)-2H-1,3-benzoxazin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3567-76-8 | |
| Record name | Aminochlorthenoxazin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-2-(2-chloroethyl)-2H-1,3-benzoxazin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOCHLORTHENOXAZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM6P84G66V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Classification and Pre Clinical Therapeutic Class Research of Aminochlorthenoxazin
Research on Antipyretic Properties of Aminochlorthenoxazin
This compound has been identified as a compound with potential antipyretic, or fever-reducing, properties. While specific preclinical studies detailing the efficacy and mechanisms of this compound in fever models are not extensively documented, the evaluation of antipyretic activity in novel compounds is a standard component of pharmacological screening.
In typical preclinical models, fever is induced in laboratory animals, often using substances like brewer's yeast or bacterial lipopolysaccharides slideshare.netnih.govresearchgate.net. The efficacy of a test compound is then assessed by its ability to reduce the elevated body temperature. For instance, studies on various plant extracts and synthetic compounds have demonstrated significant dose-dependent reductions in pyrexia in rat models nih.govresearchgate.netnih.gov. The mechanism of action for many antipyretic drugs involves the inhibition of cyclooxygenase (COX) enzymes in the hypothalamus, leading to reduced prostaglandin E2 synthesis and a resetting of the body's thermoregulatory center slideshare.net. Given its classification, it is plausible that this compound may exert its antipyretic effects through similar pathways.
Further research would be necessary to fully characterize the antipyretic profile of this compound, including its potency and mechanism of action in established preclinical fever models.
Research on Analgesic Properties of this compound
This compound has been described as an analgesic agent, suggesting it possesses pain-relieving properties. The broader class of phenoxazine (B87303) derivatives has been investigated for analgesic activities, providing a basis for understanding the potential of this compound in this therapeutic area nih.gov.
Preclinical evaluation of analgesic properties typically involves various animal models that assess a compound's ability to alleviate different types of pain, such as thermal, mechanical, and inflammatory pain. Common assays include the tail-flick test, hot plate test, and writhing tests induced by agents like acetic acid nih.govnih.gov. For example, studies on novel quinoxaline derivatives, which share some structural similarities with phenoxazines, have demonstrated significant peripheral analgesic effects in acetic acid-induced writhing tests.
The mechanisms underlying the analgesic effects of phenoxazine derivatives can be diverse, potentially involving central and peripheral pathways. Some compounds may act on opioid receptors, while others might inhibit inflammatory mediators that contribute to pain sensitization nih.gov. Research into related heterocyclic compounds has also pointed to the involvement of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors in mediating analgesic-like effects nih.gov. A comprehensive preclinical assessment of this compound would be required to determine its specific analgesic profile and mechanisms of action.
Research on Anti-inflammatory Properties of this compound
The anti-inflammatory potential of this compound is an area of significant interest, given that many phenoxazine derivatives have demonstrated such activity nih.govtandfonline.com. Preclinical studies of related compounds provide a framework for the potential anti-inflammatory profile of this compound.
In vivo anti-inflammatory screening is often conducted using models such as carrageenan-induced paw edema in rats, where the reduction in swelling indicates anti-inflammatory efficacy nih.govresearchgate.net. For instance, studies on various synthetic and natural compounds have shown a significant dose-dependent inhibition of edema formation in this model researchgate.netmdpi.com. The mechanisms underlying these effects are often linked to the down-regulation of pro-inflammatory mediators. Research on related compounds has shown inhibition of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) expression, as well as reduced production of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) nih.govdntb.gov.ua.
The table below summarizes representative anti-inflammatory data for a related phenoxazine derivative, illustrating the type of preclinical findings that would be relevant for this compound.
| Compound | In Vivo Model | Key Findings |
| Phenoxazine Derivative A | Carrageenan-induced rat paw edema | Significant reduction in paw volume compared to control. |
| Phenoxazine Derivative B | Lipopolysaccharide-stimulated macrophages | Decreased production of NO and pro-inflammatory cytokines. |
This table is for illustrative purposes and based on general findings for the phenoxazine class.
Research on Antineoplastic Activity and Cytotoxicity of this compound (In Vitro and Preclinical Models)
A significant body of research has focused on the anticancer potential of phenoxazine derivatives, suggesting that this compound may also possess antineoplastic and cytotoxic properties nih.govtandfonline.comnih.gov. In particular, aminophenoxazinones have been studied for their ability to induce apoptosis in various cancer cell lines encyclopedia.pubnih.gov.
In vitro studies are crucial for determining the direct cytotoxic effects of a compound on cancer cells. These studies often involve treating various cancer cell lines with the compound and measuring cell viability and apoptosis. For example, the aminophenoxazinone compound, 2-aminophenoxazine-3-one (Phx-3), has been shown to induce a rapid and drastic decrease in the intracellular pH (pHi) of cancer cells, leading to apoptosis nih.gov. This effect has been observed in a dose-dependent manner across multiple cancer cell lines.
The table below presents hypothetical in vitro cytotoxicity data for a compound like this compound, based on findings for related aminophenoxazinones.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15 |
| A549 | Lung Cancer | 25 |
| HCT116 | Colon Cancer | 10 |
| U87 | Glioblastoma | 20 |
This table is for illustrative purposes and based on general findings for the aminophenoxazinone class.
In vivo preclinical models, such as tumor xenografts in mice, are used to evaluate the anticancer efficacy of a compound in a living organism. Studies on related benzoxazine derivatives have demonstrated a reduction in tumor incidence and weight in fibrosarcoma-induced mice nih.gov. The potential mechanisms for the antineoplastic activity of phenoxazine derivatives are multifaceted and may include the induction of apoptosis, inhibition of cell proliferation, and modulation of drug resistance pathways nih.govresearchgate.net.
Exploration of Other Potential Pharmacological Classifications for this compound
Beyond the primary areas of investigation, the versatile chemical structure of phenoxazine derivatives suggests that this compound could possess other pharmacological activities. The phenoxazine nucleus is a common scaffold in a variety of biologically active molecules, and derivatives have been explored for a wide range of therapeutic applications.
Literature on phenoxazine derivatives indicates potential for:
Antimicrobial Activity: Some phenoxazine compounds have been shown to have antibacterial and antifungal properties.
Antiviral Activity: Certain derivatives have been investigated for their potential to inhibit viral replication.
Antimalarial Activity: The phenoxazine scaffold has been incorporated into compounds with activity against Plasmodium species nih.gov.
Central Nervous System (CNS) Activity: Some phenoxazine-related structures have been evaluated for effects on the CNS, including antidepressant and muscle relaxant properties tandfonline.com.
Further screening and preclinical studies would be necessary to explore these and other potential pharmacological classifications for this compound.
Elucidation of Molecular Mechanisms of Action for Aminochlorthenoxazin
Investigation of Cellular and Subcellular Targets of Aminochlorthenoxazin
As of the latest available data, specific cellular and subcellular targets of this compound have not been definitively identified. Research has not yet elucidated the precise molecular components within the cell that this compound interacts with to exert its effects. The identification of such targets is a critical step in understanding the pharmacological profile of any compound and typically involves techniques such as affinity chromatography, expression cloning, and proteomics, none of which have been reported for this compound in the searched scientific literature.
Analysis of Receptor Binding and Ligand Interactions of this compound
A detailed receptor binding profile for this compound is not currently available in the public domain. Receptor binding assays are crucial for determining the affinity and specificity of a compound for various receptors, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Without such studies, the direct molecular targets and the nature of the ligand-receptor interactions of this compound remain unknown.
The table below illustrates a typical format for presenting receptor binding data; however, no specific values for this compound could be populated due to the absence of experimental findings.
Interactive Data Table: Receptor Binding Profile of this compound (Hypothetical)
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes only. No experimental data for this compound is currently available.
Cellular Signaling Pathways Modulated by this compound
The Hippo signaling pathway plays a crucial role in controlling organ size and tissue homeostasis by regulating cell proliferation and apoptosis. Key components of this pathway include a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. There is currently no scientific evidence to suggest that this compound directly modulates the Hippo pathway or any of its components.
The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in numerous cellular processes, including cell growth, differentiation, and apoptosis. The pathway is initiated by the binding of a TGF-β superfamily ligand to a type II receptor, which then recruits and phosphorylates a type I receptor. This leads to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression. nih.gov To date, no studies have been published that investigate or demonstrate an interaction between this compound and the TGF-β signaling pathway.
The Wnt signaling pathway is a group of signal transduction pathways made of proteins that pass signals from outside of a cell, through cell surface receptors, to the inside of the cell. The canonical Wnt pathway involves the regulation of β-catenin protein levels, which in turn regulate gene transcription. Non-canonical pathways are independent of β-catenin. A review of the current scientific literature reveals no studies that have explored the effect of this compound on the Wnt signaling pathway.
Given the lack of specific data on the interaction of this compound with the Hippo, TGF-β, and Wnt pathways, its effects on other cellular signaling networks remain uninvestigated. Future research may uncover interactions with other critical pathways, but at present, there is no information available to suggest any such connections.
Mechanisms of Cytotoxic Action for this compound (In Vitro Models)
The cytotoxic effects of this compound can be inferred from studies on analogous phenoxazine (B87303) derivatives, which have demonstrated significant anticancer activity across a range of human cancer cell lines.
Phenoxazine compounds, such as 2-aminophenoxazine-3-one (Phx-3) and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (Phx-1), have been shown to induce cellular apoptosis in various cancer cells. google.comnih.gov A key mechanism identified is the rapid and drastic dose-dependent reduction of intracellular pH (pHi) in cancer cells. google.comnih.gov This disruption of intracellular homeostasis is believed to be a primary trigger for subsequent proapoptotic and cytotoxic effects. google.comnih.gov Studies have shown that the cytotoxic effects of Phx-3 were more potent than those of 5-fluorouracil, a clinically used anticancer drug, on gastric cancer cell lines. nih.gov
Furthermore, certain phenoxazine derivatives have been found to target and stabilize G-quadruplex structures in telomere repeats and promoter regions of oncogenes like KIT. google.com This interaction can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. The cytotoxic concentrations (CC50) of some phenoxazine nucleoside analogues were observed in the nanomolar range for lung adenocarcinoma (A549) and human liver cancer (HepG2) cells. google.com
Another proposed mechanism for related benzo[a]phenoxazine compounds is the induction of lysosomal membrane permeabilization (LMP). nih.gov These compounds have been observed to accumulate in the lysosomes of cancer cells, leading to an increase in intracellular pH and reactive oxygen species (ROS) accumulation, ultimately triggering apoptotic cell death. nih.gov This selective targeting of lysosomes in cancer cells, which are often more numerous and fragile than in normal cells, contributes to the compounds' selective toxicity towards cancer cells. nih.gov
The cytotoxic activity of various phenoxazine derivatives against a panel of human tumor cell lines is summarized in the table below.
| Cell Line | Compound Type | Observed Effect | IC50/CC50 |
| Human Leukemia (HL-60, K562, HAL-01) | Phenoxazine derivative (Phx) | Inhibition of proliferation, induction of apoptosis | Dose-dependent |
| Human Epidermoid Carcinoma (KB) | Phenoxazine derivative | Inhibition of cell proliferation | Not specified |
| Human Gastric Cancer (MKN45, MKN74, etc.) | 2-aminophenoxazine-3-one (Phx-3) | Cytotoxic and proapoptotic effects | < 10 µM |
| Lung Adenocarcinoma (A549) | Phenoxazine nucleoside analogues | Inhibition of metabolic activity | Nanomolar range |
| Human Liver Cancer (HepG2) | Phenoxazine nucleoside analogues | Inhibition of metabolic activity | Nanomolar range |
| Breast Cancer (MCF7) | Phenoxazine nucleoside analogues | Inhibition of metabolic activity | Micromolar range |
| Colorectal Cancer (RKO) | Benzo[a]phenoxazine derivatives | Reduced cell proliferation and survival, induction of apoptosis via LMP | Low micromolar range |
This table is generated based on data from multiple sources for illustrative purposes.
Investigation of Enzymatic Activity Modulation by this compound
Direct studies on the modulation of enzymatic activity by this compound are scarce. However, the broader class of phenoxazine and related heterocyclic compounds has been shown to interact with and modulate the activity of various enzymes.
For instance, 2-amino-substituted 4H-3,1-benzoxazin-4-ones, which are structurally analogous to this compound, are known to be potent inhibitors of several serine proteases, including human leukocyte elastase (HLE), cathepsin G, and chymase. nih.govnih.gov The mechanism of inhibition often involves the acylation of the enzyme's active site, forming a stable acyl-enzyme intermediate. nih.gov Interestingly, the replacement of the ring oxygen in benzoxazinones with sulfur, to form benzothiazinones, can lead to a loss of inhibitory activity against certain enzymes like HLE, suggesting that the specific heteroatoms in the ring are crucial for enzymatic interaction. nih.gov
Some phenothiazine (B1677639) derivatives, which share a similar tricyclic core with phenoxazines, have been reported to act as reversible inhibitors of butyrylcholinesterase (BChE). nih.gov Additionally, certain benzo[a]phenoxazine derivatives have been found to modulate the activity of P-glycoprotein, a key protein involved in multidrug resistance in cancer cells. nih.gov
The potential for this compound to act as an enzyme inhibitor is supported by the general principle that small, electron-rich heterocyclic compounds can interact with the active or allosteric sites of enzymes, leading to either competitive, non-competitive, or uncompetitive inhibition. nih.gov The specific enzymes that this compound might inhibit would depend on its unique structural features and its ability to bind to the active or allosteric sites of target enzymes.
Protein Interaction Studies of this compound
As mentioned previously, a significant interaction for some phenoxazine derivatives is with G-quadruplex DNA structures. google.com While not a protein, the stabilization of these secondary structures can indirectly affect the binding and function of various proteins that interact with these DNA regions, such as telomere-binding proteins and transcription factors.
The binding of phenothiazine derivatives to plasma proteins has been studied, with human serum albumin and alpha 1-acid glycoprotein (B1211001) being identified as important binding partners. nih.gov This suggests that this compound, due to its structural similarities, may also bind to these and other plasma proteins, which would influence its pharmacokinetic and pharmacodynamic properties. The planar, hydrophobic nature of the phenoxazine core is conducive to intercalation between DNA bases and interaction with hydrophobic pockets on protein surfaces. nih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Aminochlorthenoxazin
Quantitative Structure-Activity Modeling Approaches for Aminochlorthenoxazin
This compound has been included as a data point in the development of comprehensive Quantitative Structure-Activity Relationship (QSAR) models. raco.catresearchgate.net These computational models aim to establish a mathematical correlation between the chemical structure of compounds and their biological activity. slideshare.netmdpi.com In several key studies, this compound was part of a large, structurally diverse dataset used to create and test models designed to differentiate compounds with antibacterial properties from those without. nih.govraco.catmdpi.com The inclusion of well-characterized non-antibacterial compounds like this compound is crucial for training a robust model capable of making accurate classifications. mdpi.com
These QSAR methods explore how variations in structural properties across a series of molecules relate to a specific biological property, enabling predictions for new compounds. mdpi.com The ultimate goal of such models in a pharmaceutical context is to facilitate 'in silico' research, allowing for the efficient screening of vast chemical libraries to identify promising new drug candidates. raco.catresearchgate.net
A critical step in QSAR modeling is the numerical representation of molecular structures using "molecular descriptors". raco.catmdpi.com For this compound and other compounds in these studies, researchers have utilized a range of descriptors, most notably 'inductive' QSAR descriptors and topological indices. raco.catresearchgate.netmdpi.com
'Inductive' descriptors are derived from fundamental atomic properties, such as electronegativity and covalent radii, along with interatomic distances. nih.govraco.cat These parameters are designed to capture a wide array of intra- and intermolecular interaction properties, including molecular size, polarizability, compactness, and the distribution of electronic density. raco.catresearchgate.net Unlike many descriptors derived from molecular topology alone, these inductive descriptors possess a more defined physical meaning. raco.catresearchgate.net Topological descriptors, on the other hand, are calculated from the 2D representation of the molecule and encode information about atom types, bond connectivity, and molecular shape. mdpi.com
The table below summarizes the types of descriptors used in QSAR studies that included this compound.
| Descriptor Type | Basis of Calculation | Properties Encoded | Reference |
| Inductive Descriptors | Atomic electronegativity, covalent radii, interatomic distances | Size, polarizability, electronegativity, compactness, electronic density distribution | nih.govraco.catresearchgate.net |
| Topological Descriptors | Molecular graph (SMILES format) | Atom/bond types, connectivity, molecular shape, distances between atom pairs | mdpi.com |
These descriptors, once calculated, serve as the input variables for machine learning algorithms to build the predictive QSAR model. raco.catmdpi.com
Machine learning techniques are essential for identifying the complex, often non-linear relationships between molecular descriptors and biological activity. raco.catmdpi.com In the QSAR studies featuring this compound, Artificial Neural Networks (ANNs) were a primary tool. nih.govraco.catresearchgate.net Specifically, a standard back-propagation ANN was employed to create a binary classifier capable of distinguishing antibacterial compounds from non-antibacterial ones. raco.cat
These ANN models are trained on a dataset of compounds with known activity. In one such study, a dataset of 657 structurally diverse compounds, which included 249 antibiotics and 408 other drugs like this compound, was used. nih.gov The model, utilizing 34 'inductive' QSAR descriptors as inputs, successfully learned the patterns distinguishing the two classes, achieving a 93% correct separation rate. nih.govraco.cat In addition to ANNs, some studies also employed Linear Discriminant Analysis (LDA), a statistical method that can be used in combination with ANNs to select key descriptors and classify compounds. mdpi.com The successful application of these machine learning methods demonstrates their power in creating sophisticated and effective structure-bioactivity relationships. raco.catresearchgate.net
Computational Approaches in Rational Drug Design involving this compound
The development of the aforementioned QSAR models is a cornerstone of modern rational drug design. raco.catresearchgate.net These 'in silico' tools serve as powerful filters in the early stages of drug discovery. nih.govraco.cat By including compounds like this compound, which are known to be non-antibacterial, researchers can train models to more accurately recognize the essential characteristics of an effective antibiotic. mdpi.com
The practical application of these models involves the virtual screening of large electronic databases containing hundreds of thousands of molecular structures. raco.catresearchgate.net Instead of synthesizing and testing each compound, a process that is both time-consuming and expensive, these predictive models can rapidly assess the "antibiotic-likeness" of each structure. raco.cat This allows computational chemists to prioritize a smaller, more promising set of candidates for synthesis and further experimental testing. Therefore, the inclusion of this compound in the training data contributes directly to the creation of more reliable computational tools for identifying novel antibiotic leads from virtual libraries. nih.govraco.cat
Predictive Modeling of this compound Activity (e.g., Antibacterial Potential)
The primary predictive application involving this compound has been the modeling of its "antibiotic-likeness." nih.govraco.cat The ANN-based QSAR model was designed to produce an output value for any given compound, indicating its predicted character. After training, the model was validated using a set of trial compounds, where it confidently assigned the correct antibacterial or non-antibacterial character. nih.govraco.cat
For this compound, the model generated a low output score, confirming its classification as a non-antibiotic compound. This predictive outcome serves as a successful validation of the model's ability to correctly identify compounds lacking antibacterial activity.
The table below shows the predictive output for this compound from a prominent study. The model used cutoff values where a high output (e.g., > 0.6) indicated a prediction of antibacterial activity and a low output (e.g., < 0.4) indicated non-antibacterial activity. raco.cat
| Compound | Model | Predicted Activity Score | Classification | Reference |
| This compound | Artificial Neural Network (ANN) | 0.257 | Non-Antibacterial | raco.catresearchgate.net |
This result highlights the utility of predictive modeling not only for identifying active compounds but also for accurately filtering out inactive ones, a crucial function in efficient drug discovery pipelines. raco.cat
Preclinical Research and in Vivo Efficacy of Aminochlorthenoxazin
Animal Models in Disease Research Utilizing Aminochlorthenoxazin (e.g., Wound Healing, Oncology)
No specific information was found regarding the use of this compound in animal models for wound healing or oncology research.
Pharmacodynamic Studies of this compound in Preclinical Models
There are no available pharmacodynamic studies detailing the mechanism of action or physiological effects of this compound in preclinical models.
Efficacy Assessment of this compound in Specific Preclinical Conditions
Beyond a general statement of "moderate protection" in an undefined model, no specific efficacy assessments for this compound in any preclinical condition were found. google.com
Investigation of Synergistic Combinations in Preclinical Settings
No investigations into synergistic combinations involving this compound in preclinical settings have been documented in the searched sources.
Analytical Methodologies for Aminochlorthenoxazin Research
Chromatographic Techniques for Aminochlorthenoxazin Analysis (e.g., HPLC, LC-MS, GC)
Chromatographic methods are central to the separation and analysis of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of phenoxazine (B87303) derivatives. For this compound, reversed-phase HPLC is the method of choice. A C18 column is typically employed, and the mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. nih.govresearchgate.net The pH of the buffer can be adjusted to optimize the retention and peak shape of the compound. nih.gov Detection is commonly performed using a UV-Vis detector, with the detection wavelength selected based on the UV-Vis absorption spectrum of this compound. nih.govresearchgate.net For instance, a detection wavelength of 248 nm has been used for phenazine-1-carboxylic acid, a related heterocyclic compound. nih.gov
A study on substituted benz-1,3-oxazine derivatives utilized a C18 column with a gradient elution of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile, with detection at 245 nm. researchgate.net This method was validated for linearity, precision, and accuracy, with a limit of detection (LOD) ranging from 0.024 to 0.048 µg/mL and a limit of quantification (LOQ) from 0.075 to 0.147 µg/mL. researchgate.net Such a method could be adapted for the quantitative analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for the identification and quantification of this compound, especially at trace levels. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by the mass spectrometer. mdpi.comresearchgate.net LC-MS can provide information about the molecular weight of this compound and can be used for structural elucidation through fragmentation analysis (MS/MS). mdpi.com The development of LC-MS methods for phenothiazine (B1677639) derivatives has demonstrated the utility of this technique for determining the composition of complex mixtures. mdpi.com
Gas Chromatography (GC)
Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. nih.govphenomenex.comyoutube.com For the analysis of this compound, a derivatization step may be necessary to increase its volatility and thermal stability, particularly due to the presence of the amino group. The choice of the GC column's stationary phase is critical for achieving good separation. phenomenex.com A non-polar or medium-polar column is often suitable for phenoxazine-type compounds. nih.gov Detection is typically performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS). nih.gov GC-MS provides high sensitivity and specificity, allowing for the unambiguous identification of the compound based on its mass spectrum. nih.gov
Table 1: Exemplary Chromatographic Conditions for the Analysis of Phenoxazine-Related Compounds
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application | Reference |
| HPLC | C18 (250x4.6mm, 5µm) | Acetonitrile/Ammonium Acetate Buffer (gradient) | UV-Vis (245 nm) | Quantification of benz-1,3-oxazine derivatives | researchgate.net |
| LC-MS | - | - | ESI-MS | Identification and structural analysis of phenothiazine derivatives | mdpi.com |
| GC-MS | - | Helium | Mass Spectrometry | Purity testing of phenothiazine derivatives | nih.gov |
Spectroscopic Methods for this compound Analysis (e.g., UV, IR, Fluorescence)
Spectroscopic techniques are essential for the qualitative and quantitative analysis of this compound, providing information about its electronic structure and functional groups.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is routinely used for the detection and quantification of this compound following chromatographic separation. The phenoxazine ring system exhibits characteristic absorption bands in the UV-Vis region. nih.govresearchgate.netresearchgate.net The position and intensity of these bands are influenced by the nature and position of substituents on the ring. For instance, phenoxazine itself shows absorption maxima around 236 nm and 312 nm. researchgate.net The presence of amino and chloro groups in this compound is expected to cause a shift in these absorption maxima. The UV-Vis spectrum of 10-(Perylene-3-yl)-10H-phenoxazine displays distinct peaks at 250 nm and 450 nm, corresponding to the phenoxazine and perylene (B46583) moieties, respectively. researchgate.net
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group, C-Cl stretching, C-O-C stretching of the oxazine (B8389632) ring, and various aromatic C-H and C=C vibrations. nih.govacs.orgresearchgate.netnist.gov This information is valuable for confirming the identity of the compound.
Fluorescence Spectroscopy
Many phenoxazine derivatives are highly fluorescent, a property that can be exploited for their sensitive detection. nih.govnih.govnih.gov The fluorescence emission spectrum is typically recorded at an excitation wavelength corresponding to one of the absorption maxima of the compound. The fluorescence quantum yield and the position of the emission maximum are sensitive to the molecular structure and the solvent environment. nih.gov For example, some phenoxazine derivatives exhibit emission maxima in the range of 436-460 nm in acetonitrile. nih.gov The presence of an amino group, which can act as an electron-donating group, may enhance the fluorescence of the phenoxazine core.
Table 2: Spectroscopic Properties of Representative Phenoxazine Derivatives
| Compound | λmax (Absorption) (nm) | λmax (Emission) (nm) | Solvent | Reference |
| Phenoxazine | 236, 312 | - | Water | researchgate.net |
| 10-(Perylene-3-yl)-10H-phenoxazine | 250, 450 | - | - | researchgate.net |
| Phenoxazine derivative 2b | 382 | 436 | Acetonitrile | nih.gov |
| Phenoxazine derivative 4b | 400 | 460 | Acetonitrile | nih.gov |
Electrophoretic Methods for this compound Analysis (e.g., Capillary Electrophoresis)
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to chromatography for the analysis of charged or chargeable compounds like this compound.
Capillary Zone Electrophoresis (CZE)
Capillary Zone Electrophoresis (CZE) separates analytes based on their charge-to-size ratio in an electric field. nih.govmdpi.com Due to the presence of the basic amino group, this compound can be protonated in an acidic buffer, allowing it to be analyzed in its cationic form. The choice of buffer pH is critical for controlling the charge and, therefore, the electrophoretic mobility of the analyte. nih.gov For the separation of related phenothiazine compounds, a buffer pH in the range of 2.5-3.5 was found to be optimal. nih.gov CZE methods are known for their high resolution, short analysis times, and low consumption of samples and reagents, making them an environmentally friendly analytical technique. mdpi.com
Advanced Detection and Quantification Techniques for this compound
For highly sensitive and specific analysis of this compound, advanced detection techniques are often coupled with separation methods.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace quantification of phenoxazine derivatives in complex matrices. This method offers high selectivity through the use of selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored.
Furthermore, electrochemical detection coupled with HPLC (HPLC-EC) can be a highly sensitive method for the quantification of electroactive compounds like this compound. The phenoxazine ring can be electrochemically oxidized, and the resulting current is proportional to the analyte concentration. An LC/electrochemistry/fluorescence method has been developed for phenothiazine derivatives, where the compounds are electrochemically converted to their strongly fluorescent sulfoxides, leading to very low limits of detection. researchgate.net
Lack of Specific Research Data Precludes Comprehensive Review of this compound Derivatives
Despite a thorough review of available scientific literature, a comprehensive article on the development and biological evaluation of this compound derivatives and analogs, as per the specified detailed outline, cannot be generated due to a significant lack of specific research on this compound as a lead scaffold. While information on the parent compound, this compound, and general data on the broader class of benzoxazinone (B8607429) derivatives exist, there is no targeted research available that focuses on the design, synthesis, and comparative pharmacological profiling of its specific analogs.
This compound, also known as ICI 350, is identified as an antipyretic and analgesic agent with the chemical formula C₁₀H₁₁ClN₂O₂ and CAS number 3567-76-8. However, its potential as a foundational structure for the development of novel derivatives appears to be largely unexplored in publicly accessible scientific databases and literature.
The provided outline necessitates a detailed discussion on:
Development and Biological Evaluation of Aminochlorthenoxazin Derivatives and Analogs
Comparative Biological Activity and Pharmacological Profiling of Aminochlorthenoxazin and its Analogs:This section would require data from biological assays comparing the potency, selectivity, and mechanism of action of this compound with its synthesized derivatives. Such comparative studies have not been found in the performed searches. While some studies mention this compound in broader screenings, they do not provide the detailed comparative data needed.uokerbala.edu.iqresearchgate.net
A single German study from 1990 investigated the thio-analogs of chlorthenoxazine (B1668886) (a related compound), reporting that the substitution of oxygen with sulfur resulted in a complete loss of anti-inflammatory activity. This provides a singular insight into the modification of the core structure but does not constitute a broad evaluation of this compound derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Aminochlorthenoxazin, and what analytical techniques are recommended for verifying purity and structural integrity?
- Methodological Answer : The synthesis of this compound typically involves halogenation and amination steps. Key intermediates should be characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold). Ensure reaction conditions (e.g., temperature, solvent systems) are meticulously documented to enable reproducibility .
Q. How should researchers design in vivo experiments to evaluate the antipyretic and analgesic efficacy of this compound?
- Methodological Answer : Use validated animal models (e.g., lipopolysaccharide-induced fever in rodents for antipyretic assays; hot-plate or tail-flick tests for analgesia). Include dose-response curves (e.g., 5–50 mg/kg) and appropriate controls (vehicle and positive controls like acetaminophen). Monitor physiological parameters (body temperature, nociceptive thresholds) at timed intervals. Statistical analysis should employ ANOVA with post-hoc tests to compare treatment groups .
Q. What are the critical parameters for ensuring reproducibility in pharmacological studies of this compound?
- Methodological Answer : Standardize batch-to-batch compound consistency (via HPLC and melting point analysis). Document animal housing conditions (temperature, light cycles) and randomization procedures. Use blinded assessments for outcome measures. Raw data (e.g., individual animal responses) should be archived in supplementary materials to facilitate meta-analysis .
Advanced Research Questions
Q. How can contradictory data on the metabolic stability of this compound across studies be resolved?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify sources of variability, such as differences in hepatic microsome sources (human vs. rodent) or incubation conditions. Replicate key experiments using harmonized protocols, and perform sensitivity analyses to assess the impact of methodological outliers. Use tools like the Cochrane Risk of Bias Assessment to evaluate study quality .
Q. What experimental strategies are recommended to elucidate the molecular targets of this compound beyond its known antipyretic effects?
- Methodological Answer : Employ transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling in treated vs. untreated cell lines. Validate candidate targets (e.g., COX isoforms or ion channels) using siRNA knockdown or CRISPR-Cas9 knockout models. Dose-dependent binding affinity assays (e.g., surface plasmon resonance) can confirm direct interactions .
Q. How can researchers optimize the pharmacokinetic profile of this compound for enhanced bioavailability?
- Methodological Answer : Modify the chemical structure via prodrug approaches (e.g., esterification of hydroxyl groups) or nanoparticle encapsulation. Assess bioavailability using pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) in rodent models. Compare oral vs. intravenous administration routes, and analyze tissue distribution via radiolabeled tracer studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
